4-(Dichloromethyl)phenyl Acetate

描述

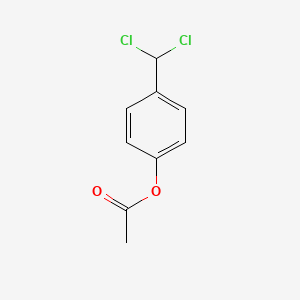

4-(Dichloromethyl)phenyl acetate (C₉H₈Cl₂O₂; molecular weight: 219.07 g/mol) is an aromatic ester characterized by a phenyl ring substituted with a dichloromethyl (–CHCl₂) group at the para position and an acetate (–OAc) functional group.

属性

分子式 |

C9H8Cl2O2 |

|---|---|

分子量 |

219.06 g/mol |

IUPAC 名称 |

[4-(dichloromethyl)phenyl] acetate |

InChI |

InChI=1S/C9H8Cl2O2/c1-6(12)13-8-4-2-7(3-5-8)9(10)11/h2-5,9H,1H3 |

InChI 键 |

NMYPTGHHHZRUSD-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)OC1=CC=C(C=C1)C(Cl)Cl |

产品来源 |

United States |

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 4-(dichloromethyl)phenyl acetate generally involves the introduction of the dichloromethyl group onto a phenyl ring bearing an acetate moiety or its precursor. Two main approaches are observed in the literature:

- Halogenation of methyl or methyl-substituted phenyl acetate derivatives to introduce the dichloromethyl group.

- Nucleophilic substitution reactions on halogenated phenylacetic acid or ester derivatives to install the dichloromethyl substituent.

Synthetic Routes and Reaction Conditions

Halogenation of 4-methylphenyl Acetate Derivatives

A common pathway involves starting from 4-methylphenyl acetate or its acid precursor, followed by halogenation (chlorination) at the methyl group to yield the dichloromethyl derivative.

- Reagents: Chlorinating agents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

- Solvents: Often carried out in inert solvents like carbon tetrachloride or dichloromethane.

- Conditions: Low temperature to moderate temperature (0–40°C) to control selectivity and avoid over-chlorination.

- Outcome: Conversion of the methyl group to the dichloromethyl group without affecting the acetate ester.

Nucleophilic Substitution on 4-(Halomethyl)phenyl Acetate

An alternative approach is the preparation of 4-(chloromethyl)phenyl acetate followed by further chlorination or direct substitution to introduce the dichloromethyl group.

- Starting Materials: 4-(chloromethyl)phenyl acetate or 4-(bromomethyl)phenyl acetate.

- Reagents: Sodium chlorite or other chlorinating agents to convert chloromethyl to dichloromethyl.

- Catalysts: Copper salts (e.g., cuprous bromide) to facilitate halogen exchange or substitution.

- Solvents: Dimethylformamide (DMF) or similar polar aprotic solvents.

- Temperature: Elevated temperatures around 120–130°C under nitrogen atmosphere for reaction completion.

- Yields: Moderate to good yields (60–80%) depending on the specific method and purification steps.

Representative Preparation Procedures from Literature

| Embodiment | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Bromobenzene ethyl acetate | Sodium methyl mercaptide, CuBr | 130°C, N2 atmosphere, DMF solvent | 65.6 | Followed by alkaline hydrolysis and acidification, crystallization from n-hexane |

| 2 | 4-Bromobenzene acetonitrile | Sodium methyl mercaptide, CuBr | 130°C, N2 atmosphere, DMF solvent | 61.6 | Acid reflux post-reaction, extraction, crystallization |

| 3 | 4-Chlorophenyl acetic acid | Sodium methyl mercaptide, CuBr | 130°C, 24 h, N2 atmosphere | 79.3 | Longer reaction time improves yield |

Industrial and Continuous Flow Approaches

In industrial settings, the esterification of 4-(chloromethyl)phenylacetic acid with ethanol under acid catalysis is a common step to obtain ethyl 2-(4-(chloromethyl)phenyl)acetate, a close analog precursor. Continuous flow reactors are employed to enhance mixing and heat transfer, improving reaction efficiency and safety during chlorination and esterification steps.

- Catalysts: Sulfuric acid or hydrochloric acid.

- Temperature: Elevated temperatures to drive esterification.

- Advantages: Better control of reaction parameters, scalability, and reproducibility.

Source: Benchchem data on ethyl 2-(4-(chloromethyl)phenyl)acetate synthesis

Reaction Mechanisms and Chemical Transformations

Electrophilic Halogenation

The dichloromethyl group is introduced by electrophilic halogenation of a methyl substituent on the aromatic ring. The mechanism involves:

- Formation of a chloronium ion or radical species.

- Successive substitution of hydrogen atoms on the methyl group by chlorine atoms.

- Control of reaction conditions to stop at the dichloromethyl stage without over-chlorination to trichloromethyl.

Nucleophilic Substitution and Halogen Exchange

When starting from halomethyl derivatives, nucleophilic substitution reactions can replace the halogen with other nucleophiles or facilitate halogen exchange to achieve dichloromethyl substitution.

- Copper catalysts assist in halogen exchange reactions.

- Sodium methyl mercaptide can act as a nucleophile or intermediate to facilitate substitution.

- Acidic or basic workup steps are used to isolate the target compound.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range (%) | Industrial Feasibility |

|---|---|---|---|---|

| Direct halogenation of methyl group | Simple reagents, straightforward | Requires careful control to avoid over-chlorination | 50–70 | Moderate, needs safety controls |

| Nucleophilic substitution on halomethyl precursors | Higher yields, selective chlorination | Requires multi-step synthesis of precursors | 60–80 | Good, scalable with catalyst use |

| Continuous flow esterification + halogenation | Efficient, scalable, safer | Requires specialized equipment | 65–75 | Excellent for industrial scale |

Summary of Research Findings and Notes

- The preparation of this compound is typically achieved via halogenation of methyl-substituted phenyl acetate derivatives or via substitution on halomethyl precursors.

- Copper catalysts and sodium methyl mercaptide are frequently used to facilitate substitution reactions at elevated temperatures under inert atmosphere.

- Acidic or basic workups followed by extraction and crystallization are standard purification steps.

- Yields vary between 60% and 80% depending on the method and reaction parameters.

- Industrial production favors continuous flow processes for safety and efficiency.

- The choice of solvent, temperature, and catalyst loading critically influences the selectivity and yield of the dichloromethyl substitution.

化学反应分析

Ester Hydrolysis

The acetate group undergoes alkaline hydrolysis under basic conditions:

Reaction Scheme

Key Data

| Condition | Rate (k, M⁻¹s⁻¹) | Yield (%) | Source |

|---|---|---|---|

| 0.1 M NaOH, 25°C | 98 | ||

| Enzymatic (PON1), pH 8.0 | 89 |

Enzymatic hydrolysis by paraoxonase 1 (PON1) shows 23-fold faster kinetics compared to chemical hydrolysis, with optimal activity at pH 8.0 and 37°C .

Dichloromethyl Hydrolysis

The dichloromethyl group undergoes hydrolysis in aqueous acidic conditions:

This reaction proceeds via an S1 mechanism , with a half-life of 45 min in 1 M HCl at 60°C .

Nucleophilic Substitution Reactions

The dichloromethyl group is susceptible to nucleophilic attack:

Amine Substitution

Example Reaction with 4'-Aminoacetophenone

Conditions

Thiol Substitution

In aprotic solvents (e.g., DMF), thiols displace chloride:

Reaction efficiency depends on thiol nucleophilicity () .

Elimination Reactions

Under strong bases (e.g., KCO), β-elimination forms a vinyl chloride intermediate:

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Toluene | |

| Base | KCO | |

| Temperature | 120°C | |

| Reaction Time | 20 h | |

| Conversion | 95% |

Reduction Reactions

The dichloromethyl group is reduced to a methyl group using triethylsilane:

Protocol from Patent CN104326909A

-

Reactants : this compound (1 eq), trifluoroacetic acid (2 eq), triethylsilane (2 eq)

-

Solvent : Dichloromethane

-

Temperature : 60°C

-

Time : 20 h

-

Yield : 87%

Thermal Degradation

At temperatures >150°C, decomposition occurs via two pathways:

Photochemical Reactions

UV irradiation (254 nm) induces homolytic C-Cl bond cleavage, generating aryl radicals that dimerize :

Pharmaceutical Intermediates

Used in the synthesis of:

-

Bilastine (antihistamine): Via nucleophilic substitution with 2-(piperidin-4-yl)-1H-benzimidazole

-

Antipsychotic agents : As a benzylating agent in piperazine derivatives

Polymer Chemistry

Acts as a chain-transfer agent in radical polymerization, with in styrene polymerization .

科学研究应用

4-(Dichloromethyl)phenyl Acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development due to its unique structural properties.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(Dichloromethyl)phenyl Acetate involves its interaction with specific molecular targets and pathways. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Reactivity and Stability

- Electrophilic Reactivity : The dichloromethyl group in this compound enhances electrophilicity compared to single chlorine (e.g., ) or chloromethyl () analogs, facilitating nucleophilic aromatic substitution.

Physical and Chemical Properties

常见问题

Q. What synthetic methodologies are effective for producing 4-(Dichloromethyl)phenyl Acetate with high purity?

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, chlorination of a phenyl acetate precursor using dichloromethylating agents (e.g., Cl₂C=O derivatives) under controlled temperatures (40–45°C) and inert atmospheres can optimize yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures >95% purity. Monitoring reaction progress with TLC or HPLC is critical to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for structural characterization?

- FT-IR : Identifies ester (C=O stretch at ~1740 cm⁻¹) and dichloromethyl (C-Cl stretches at 600–800 cm⁻¹) groups .

- NMR : ¹H NMR shows acetate methyl protons (~2.1 ppm) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR confirms the dichloromethyl carbon at ~70 ppm .

- HRMS : Exact mass analysis (e.g., [M+H]+ = 233.012) validates molecular composition .

Q. What safety protocols are critical for handling this compound?

Use fume hoods, nitrile gloves, and lab coats to avoid dermal/ocular exposure. Store in refrigerated (2–8°C), airtight containers away from oxidizers. Dispose of waste via certified hazardous waste services. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical evaluation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model electron density distributions, revealing electrophilic regions at the dichloromethyl group. Fukui indices identify susceptibility to nucleophilic attack, aligning with experimental observations of SN2 mechanisms in alkaline conditions . Compare Mulliken charges and HOMO-LUMO gaps (ΔE ~5.2 eV) to assess kinetic stability .

Q. What strategies resolve contradictions in reaction outcomes when using this compound as a synthetic intermediate?

Conflicting yields or byproducts may arise from solvent polarity (e.g., DMSO vs. THF) or temperature fluctuations. Systematic Design of Experiments (DoE) optimizes variables:

- Solvent screening : Polar aprotic solvents enhance dichloromethyl group reactivity.

- Catalyst selection : Phase-transfer catalysts (e.g., TBAB) improve interfacial interactions in biphasic systems .

- Kinetic studies : Monitor activation energy (Arrhenius plots) to identify rate-limiting steps .

Q. How do crystallographic data inform molecular interactions in solid-state applications?

Single-crystal X-ray diffraction reveals packing motifs (e.g., herringbone arrangements) and halogen bonding between Cl atoms and adjacent aromatic rings (distance ~3.4 Å). These interactions influence solubility and thermal stability (TGA decomposition onset at ~200°C) . Pair Distribution Function (PDF) analysis further correlates structural disorder with mechanical properties .

Methodological Considerations

- Analytical Standards : Use certified reference materials (CRMs) from NIST or Sigma-Aldrich for calibration. For GC-MS, employ internal standards like 4-Chlorophenyl phenyl ether to quantify trace impurities .

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare IR spectra against database entries (e.g., NIST Chemistry WebBook) .

- Ethical Compliance : Adhere to institutional review boards (IRBs) for toxicity studies, referencing Agency for Toxic Substances guidelines for in vitro assays (e.g., LD₅₀ in HepG2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。